molecular formula C16H14F2N2O4 B8619224 Benzamide, N-(((2,6-difluorophenyl)amino)carbonyl)-2,6-dimethoxy- CAS No. 86379-46-6

Benzamide, N-(((2,6-difluorophenyl)amino)carbonyl)-2,6-dimethoxy-

Cat. No. B8619224
M. Wt: 336.29 g/mol
InChI Key: CDDPJKVQPVXRGW-UHFFFAOYSA-N
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Patent
US04452631

Procedure details

A 60 g. portion of 2,6-difluoroaniline was dissolved in 1500 ml. methylene chloride and cooled to 10° C. Under a nitrogen atmosphere, 90 g. of 2,6-dimethoxybenzoylisocyanate in 200 ml. methylene chloride was added dropwise. The mixture was allowed to stir at 25° C. for three hours. The solid was collected and washed with water. The filtrate was evaporated to dryness, and 150 ml. diethyl ether and 150 ml. ethanol were added. The solid was again collected. Yield 89.0 g. (60%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[C:3]=1[NH2:4].[CH3:10][O:11][C:12]1[CH:22]=[CH:21][CH:20]=[C:19]([O:23][CH3:24])[C:13]=1[C:14]([N:16]=[C:17]=[O:18])=[O:15]>C(Cl)Cl>[CH3:24][O:23][C:19]1[CH:20]=[CH:21][CH:22]=[C:12]([O:11][CH3:10])[C:13]=1[C:14]([NH:16][C:17]([NH:4][C:3]1[C:2]([F:1])=[CH:8][CH:7]=[CH:6][C:5]=1[F:9])=[O:18])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(N)C(=CC=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)N=C=O)C(=CC=C1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
to stir at 25° C. for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness, and 150 ml
ADDITION
Type
ADDITION
Details
ethanol were added
CUSTOM
Type
CUSTOM
Details
The solid was again collected

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
COC1=C(C(=O)NC(=O)NC2=C(C=CC=C2F)F)C(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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